

# Molecular formula and properties of diflucortolone valerate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diflucortolone*

Cat. No.: *B194688*

[Get Quote](#)

## An In-Depth Technical Guide to Diflucortolone Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of **diflucortolone** valerate, a potent topical corticosteroid. The information presented herein is intended to support research, development, and clinical application of this active pharmaceutical ingredient.

## Molecular Identity and Physicochemical Properties

**Diflucortolone** valerate (6 $\alpha$ ,9-difluoro-11 $\beta$ ,21-dihydroxy-16 $\alpha$ -methylpregna-1,4-diene-3,20-dione 21-valerate) is a synthetic corticosteroid esterified with valeric acid, enhancing its lipophilicity and penetration into the skin.<sup>[1]</sup> It is classified as a potent (Class 3) topical corticosteroid.

## Table 1: Physicochemical Properties of Diflucortolone Valerate

| Property          | Value                                                                                                                                                                                                                                               | References                                                  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>27</sub> H <sub>36</sub> F <sub>2</sub> O <sub>5</sub>                                                                                                                                                                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molar Mass        | 478.577 g·mol <sup>-1</sup>                                                                                                                                                                                                                         | <a href="#">[2]</a>                                         |
| Appearance        | White to creamy white crystalline powder                                                                                                                                                                                                            | <a href="#">[1]</a>                                         |
| Melting Point     | Approximately 220 °C (428 °F; 493 K)                                                                                                                                                                                                                | <a href="#">[2]</a>                                         |
| Solubility        | Practically insoluble in water;<br>Freely soluble in dichloromethane and dioxane;<br>Sparingly soluble in ether;<br>Slightly soluble in methyl alcohol. Soluble in DMSO and dimethylformamide (DMF) at approximately 10 and 30 mg/mL, respectively. | <a href="#">[4]</a>                                         |
| CAS Number        | 59198-70-8                                                                                                                                                                                                                                          | <a href="#">[1]</a> <a href="#">[5]</a>                     |

## Mechanism of Action

As a glucocorticoid, **diflucortolone** valerate exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to intracellular glucocorticoid receptors.[\[6\]](#)[\[7\]](#)[\[8\]](#) This interaction initiates a cascade of genomic and non-genomic effects that modulate the inflammatory response.

## Signaling Pathway of Diflucortolone Valerate



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **diflucortolone** valerate.

The binding of **diflucortolone** valerate to the glucocorticoid receptor leads to the dissociation of heat shock proteins and translocation of the activated receptor complex into the nucleus.<sup>[6]</sup> In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as lipocortin-1, and downregulating the expression of pro-inflammatory genes, including those for cytokines and chemokines.<sup>[6][7][9]</sup> Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes, which are potent mediators of inflammation.<sup>[6]</sup>

## Pharmacokinetics and Metabolism

Following topical application, **diflucortolone** valerate is absorbed percutaneously. The extent of absorption can be influenced by the formulation, the integrity of the epidermal barrier, and the use of occlusive dressings.<sup>[8]</sup> The valerate ester is rapidly hydrolyzed to **diflucortolone**, the active metabolite.<sup>[10]</sup>

## Table 2: Pharmacokinetic Parameters of Diflucortolone Valerate

| Parameter        | Value                                                                                                                   | Notes                                                                                         | References |
|------------------|-------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|------------|
| Metabolism       | Rapidly hydrolyzed to diflucortolone. Further metabolized in the liver to 11-keto-diflucortolone and other metabolites. | Intact ester is not identifiable in plasma 5 minutes after injection.                         | [10]       |
| Plasma Half-life | Diflucortolone: 4-5 hours; Total <sup>3</sup> H-steroids: ~9 hours                                                      | Following intravenous injection.                                                              | [10]       |
| Elimination      | Primarily renal, with a urine to feces elimination ratio of approximately 3:1.                                          | 98% and 93% of the dose recovered in urine and feces, respectively, by 7 days post-injection. | [10]       |

## Clinical Efficacy

**Diflucortolone** valerate is indicated for the treatment of various inflammatory skin conditions, including eczema, psoriasis, and dermatitis.<sup>[9]</sup> Clinical trials have demonstrated its high efficacy.

**Table 3: Summary of Clinical Efficacy Data**

| Condition                     | Comparator                  | Key Findings                                                                                                                                                                                                                          | References           |
|-------------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Eczema, Psoriasis, Dermatitis | Clobetasol propionate 0.05% | No significant difference in overall response. 81% of patients showed marked improvement or healing with diflucortolone valerate 0.3%.                                                                                                | <a href="#">[11]</a> |
| Eczema                        | Hydrocortisone acetate 1.0% | Diflucortolone valerate 0.1% showed a greater reduction in signs and symptoms. "Very good" response in 89.1% of eczema cases.                                                                                                         |                      |
| Psoriasis                     | Various corticosteroids     | 0.3% diflucortolone valerate was equipotent to halcinonide, clobetasol-17-propionate, and desoximetasone, and superior to betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide in the psoriasis plaque test. |                      |
| Various Dermatoses            | Fatty ointment vehicle      | "Very good to good" results in 80% of patients with various dermatoses.                                                                                                                                                               | <a href="#">[12]</a> |

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To determine the concentration of **diflucortolone** valerate in pharmaceutical preparations.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: ACE C18 column (150 x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: An isocratic mixture of sodium dihydrogen phosphate buffer and methanol (e.g., 27:73, v/v).
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 240 nm.
- Injection Volume: 20  $\mu$ L.
- Sample Preparation: The cream formulation is dissolved in a suitable solvent mixture (e.g., methanol:water, 70:30, v/v) to extract the active ingredient.
- Analysis: The retention time for **diflucortolone** valerate is determined and compared to a standard curve for quantification.

### Experimental Workflow: HPLC Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of **diflucortolone valerate** using HPLC.

## In-Vitro Release Testing (IVRT) using Franz Diffusion Cells

Objective: To evaluate the release rate of **diflucortolone** valerate from a semi-solid formulation.

Methodology:

- Apparatus: Vertical Franz diffusion cells.
- Membrane: A synthetic, inert membrane (e.g., cellulose acetate) is placed between the donor and receptor chambers.
- Receptor Medium: A solution in which **diflucortolone** valerate is soluble and that maintains sink conditions (e.g., phosphate buffer with a surfactant). The receptor medium is maintained at a constant temperature (typically 32°C) and stirred continuously.
- Dosing: A precise amount of the **diflucortolone** valerate formulation is applied to the membrane in the donor chamber.
- Sampling: At predetermined time points, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
- Analysis: The concentration of **diflucortolone** valerate in the collected samples is determined by a validated analytical method, such as HPLC.
- Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time to determine the release rate.

## Vasoconstriction Assay (Skin Blanching)

Objective: To assess the potency of topical **diflucortolone** valerate formulations.

Methodology:

- Subjects: Healthy human volunteers with no skin diseases on the test area (typically the forearms).

- Application: A standardized amount of the **diflucortolone** valerate formulation is applied to a defined area of the skin. The application site may be occluded.
- Assessment: The degree of skin blanching (vasoconstriction) is measured at specified time points after application.
- Measurement: A chromameter is used to objectively measure the change in skin color ( $a^*$  value, representing redness). Visual scoring by trained assessors can also be used.
- Data Analysis: The change in color measurement from baseline is calculated to quantify the blanching response.

## Logical Relationship: Vasoconstriction Assay



[Click to download full resolution via product page](#)

Caption: Logical flow of the vasoconstriction assay.

## Safety and Tolerability

When used as directed, topical **diflucortolone** valerate is generally well-tolerated. However, as a potent corticosteroid, prolonged or excessive use can lead to local and systemic side effects.

Local Side Effects:

- Skin atrophy (thinning)
- Striae (stretch marks)
- Telangiectasia (spider veins)
- Perioral dermatitis
- Acneiform eruptions
- Contact dermatitis[9]

Systemic Side Effects: Systemic absorption is minimal with appropriate use but can be increased with the use of occlusive dressings, application to large surface areas, or on broken skin.[9] Potential systemic effects include:

- Hypothalamic-pituitary-adrenal (HPA) axis suppression
- Cushing's syndrome
- Hyperglycemia[9]

## Conclusion

**Diflucortolone** valerate is a highly effective potent topical corticosteroid with a well-characterized mechanism of action and physicochemical properties. Its clinical efficacy in treating a range of inflammatory dermatoses is well-established. This technical guide provides foundational data and methodologies to support further research, formulation development, and clinical evaluation of **diflucortolone** valerate. Adherence to established experimental protocols is crucial for generating reliable and reproducible data. Careful consideration of the safety profile is essential for its appropriate clinical use.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bmjopen.bmj.com](http://bmjopen.bmj.com) [bmjopen.bmj.com]
- 2. [clinicaltrials.eu](http://clinicaltrials.eu) [clinicaltrials.eu]
- 3. A study of the comparative efficacy of diflucortolone valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [remedypublications.com](http://remedypublications.com) [remedypublications.com]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [dissolutiontech.com](http://dissolutiontech.com) [dissolutiontech.com]
- 7. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 8. [asianjpr.com](http://asianjpr.com) [asianjpr.com]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [semanticscholar.org](http://semanticscholar.org) [semanticscholar.org]
- 11. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 12. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and properties of diflucortolone valerate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194688#molecular-formula-and-properties-of-diflucortolone-valerate>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)